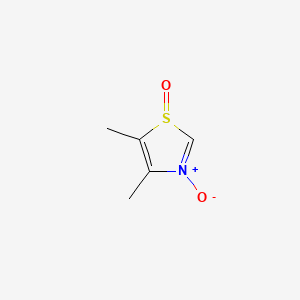

4,5-Dimethylthiazole-N-oxide-S-oxide

Description

Discovery as a Novel Chlormethiazole Metabolite

The discovery of 4,5-dimethylthiazole-N-oxide-S-oxide emerged from comprehensive metabolic studies conducted on chlormethiazole, a sedative and anticonvulsant drug commonly employed for treating alcohol withdrawal syndrome. The identification of this novel metabolite occurred during investigations into the metabolic fate of chlormethiazole in healthy male subjects following oral administration of chlormethiazole edisylate. These pioneering studies revealed the presence of a previously unknown metabolite with the molecular formula C₅H₇NO₂S, which was subsequently characterized through advanced analytical techniques including trimethylsilylation, deuterium exchange experiments, reduction studies, and comprehensive spectroscopic analysis encompassing infrared, nuclear magnetic resonance, and mass spectrometry.

The metabolic pathway investigation demonstrated that while five urinary carbon-oxidation metabolites of chlormethiazole had been previously identified and characterized, this particular compound represented an entirely novel class of metabolite. The research findings indicated that chlormethiazole undergoes extensive hepatic metabolism, with less than one percent of the parent compound being excreted unchanged in urine. Among the identified metabolites, three primary compounds were consistently detected: 5-(1-hydroxyethyl-2-chloro)-4-methylthiazole, 5-(1-hydroxyethyl)-4-methylthiazole, and 5-acetyl-4-methylthiazole, alongside this unprecedented dual-oxidized derivative.

The analytical characterization process involved sophisticated methodological approaches to confirm the structural identity of this metabolite. The formation and remarkable thermal stability of this compound were attributed to resonance stabilization effects inherent in the dual-oxidized thiazole ring system. This discovery represented a significant advancement in understanding the metabolic capabilities of human enzymatic systems and their capacity to perform complex oxidative transformations on heterocyclic substrates.

Significance as the First Reported Dual N,S-Oxidized Heterocyclic Metabolite

The identification of this compound established a fundamental milestone in metabolic chemistry by representing the first documented metabolite involving simultaneous oxidation of both nitrogen and sulfur atoms within a heterocyclic aromatic ring system. This discovery challenged existing paradigms in drug metabolism research, as previous metabolic studies had identified numerous examples of single heteroatom oxidation but had never documented concurrent nitrogen and sulfur oxidation in the same molecular framework.

The significance of this dual oxidation extends beyond mere novelty, as it demonstrates the sophisticated enzymatic machinery present in human hepatic metabolism. The formation of this metabolite suggests the involvement of multiple cytochrome enzyme systems capable of performing sequential or concurrent oxidation reactions on different heteroatoms within the same substrate molecule. This finding has profound implications for understanding the metabolic fate of thiazole-containing pharmaceuticals and provides insight into the potential for generating previously unrecognized metabolites from existing drug compounds.

The research findings indicated that the dual oxidation process produces a metabolite with unique physicochemical properties distinct from those of single-oxidized thiazole derivatives. The simultaneous presence of both nitrogen oxide and sulfur oxide functionalities within the thiazole ring creates a compound with enhanced polarity and altered reactivity patterns compared to the parent thiazole structure. This discovery has influenced subsequent research into heterocyclic metabolism and has prompted investigations into the potential occurrence of similar dual-oxidation patterns in other nitrogen-sulfur containing heterocyclic systems.

Furthermore, the identification of this metabolite has contributed to expanding the theoretical understanding of heteroatom oxidation mechanisms in biological systems. The formation of this compound demonstrates that enzymatic oxidation processes can successfully target multiple electron-rich heteroatoms within a single aromatic ring system, providing new insights into the substrate specificity and mechanistic capabilities of hepatic oxidizing enzymes.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound reflects its complex structural features and dual oxidation state. According to International Union of Pure and Applied Chemistry conventions, this compound is designated as 4,5-dimethyl-3-oxido-1,3-thiazol-3-ium 1-oxide, which accurately describes the oxidation states of both heteroatoms within the thiazole ring framework. The compound bears the Chemical Abstracts Service registry number 97937-19-4, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C₅H₇NO₂S indicates the presence of five carbon atoms, seven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, with a molecular weight of 145.18 grams per mole. The structural representation demonstrates methyl substituents at positions 4 and 5 of the thiazole ring, with oxidation occurring at both the nitrogen atom (position 3) and the sulfur atom (position 1) of the heterocyclic system. The systematic name reflects the zwitterionic nature of the compound, with the nitrogen bearing a formal positive charge balanced by the negatively charged oxide functionality.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇NO₂S |

| Molecular Weight | 145.18 g/mol |

| Chemical Abstracts Service Number | 97937-19-4 |

| International Union of Pure and Applied Chemistry Name | 4,5-dimethyl-3-oxido-1,3-thiazol-3-ium 1-oxide |

| Simplified Molecular Input Line Entry System | CC1=C(S(=O)C=[N+]1[O-])C |

| International Chemical Identifier | InChI=1S/C5H7NO2S/c1-4-5(2)9(8)3-6(4)7/h3H,1-2H3 |

The chemical classification of this compound places it within multiple overlapping categories of organic chemistry. Primarily, it belongs to the thiazole family of heterocyclic compounds, which are five-membered aromatic rings containing both nitrogen and sulfur atoms. Additionally, the presence of oxide functionalities classifies it as a member of the N-oxide and S-oxide families, both of which represent important classes of oxidized heterocyclic compounds with significant biological and pharmacological properties.

The dual oxidation pattern creates a unique subcategory within thiazole chemistry, as most thiazole derivatives contain either unoxidized heteroatoms or single oxidation states. This classification has implications for understanding the compound's chemical reactivity, stability, and potential biological interactions, as N-oxides and S-oxides often exhibit distinct pharmacological properties compared to their unoxidized counterparts.

Position in Thiazole Chemistry Research

The discovery of this compound has significantly influenced the trajectory of thiazole chemistry research by expanding the known boundaries of heteroatom oxidation in five-membered aromatic systems. Thiazole chemistry has developed steadily since the pioneering work of Hofmann and Hantzsch, with significant contributions from researchers who established the importance of thiazole rings in various applications ranging from pharmaceutical compounds to photographic sensitizers. The identification of this dual-oxidized metabolite represents a natural progression in this research continuum while simultaneously opening new avenues for investigation.

Within the broader context of thiazole research, this compound has provided valuable insights into the metabolic transformations possible for thiazole-containing molecules in biological systems. Thiazole derivatives undergo various chemical reactions including donor-acceptor interactions, nucleophilic substitutions, oxidation reactions, and photochemical transformations. The discovery of simultaneous N,S-oxidation adds a new dimension to this reactivity profile and suggests that thiazole-containing drugs may generate more diverse metabolite profiles than previously recognized.

The research implications extend to the field of medicinal chemistry, where thiazole rings serve as important structural motifs in numerous therapeutic agents. The thiazole nucleus appears in natural compounds such as thiamine (vitamin B₁) and synthetic pharmaceuticals including antibiotics, antiretroviral agents, antifungal compounds, and anticancer drugs. Understanding the potential for dual oxidation in these systems provides crucial information for drug design and development, particularly regarding metabolic stability and the prediction of metabolite formation patterns.

Contemporary thiazole research has increasingly focused on the biological activities and therapeutic applications of thiazole derivatives, with investigations spanning antimicrobial, anticancer, anticonvulsant, and neuroprotective properties. The identification of this compound has contributed to this research direction by demonstrating that oxidative metabolism can generate structurally complex metabolites with potentially unique biological activities. This finding has prompted researchers to investigate the pharmacological properties of oxidized thiazole derivatives and to consider the role of metabolite formation in the overall therapeutic efficacy of thiazole-containing drugs.

Propriétés

Formule moléculaire |

C5H7NO2S |

|---|---|

Poids moléculaire |

145.18 g/mol |

Nom IUPAC |

4,5-dimethyl-3-oxido-1,3-thiazol-3-ium 1-oxide |

InChI |

InChI=1S/C5H7NO2S/c1-4-5(2)9(8)3-6(4)7/h3H,1-2H3 |

Clé InChI |

RALPCBXACRAYDQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(S(=O)C=[N+]1[O-])C |

Synonymes |

4,5-dimethylthiazole-N-oxide-S-oxide DMT-NOSO |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4,5-Dimethylthiazole-N-oxide-S-oxide has been identified as a metabolite of chlormethiazole and exhibits various biological activities. Its unique structure allows it to serve multiple roles in medicinal chemistry, including:

- Prodrug Development : The compound can act as a prodrug, which is converted into an active pharmacological agent in the body. This property is particularly useful for enhancing the solubility and bioavailability of drugs .

- Hypoxia-Activated Prodrugs : Due to its N-oxide functionality, this compound can be reduced enzymatically in vivo, making it suitable for hypoxia-targeted therapies. This application is crucial for developing treatments for tumors that thrive in low oxygen environments .

Case Studies

Applications in Drug Formulation

The N-oxide group present in this compound enhances its compatibility with various drug formulations:

- Enhanced Solubility : The polar nature of the N–O bond allows for increased solubility in aqueous environments, beneficial for oral and injectable formulations .

- Stealth Characteristics : Oligomeric N-oxides have shown excellent blood compatibility and non-immunogenic properties, making them suitable for drug delivery systems that require stealth characteristics to evade immune detection .

Summary Table of Applications

| Application | Description |

|---|---|

| Prodrug Development | Enhances solubility and bioavailability of drugs |

| Hypoxia-Activated Prodrugs | Targets low oxygen environments in tumors |

| Drug Metabolism | Significant urinary metabolite from chlormethiazole |

| Antitumor Activity | Potential efficacy based on structural characteristics |

| Enhanced Solubility | Increased solubility due to polar N–O bond |

| Stealth Characteristics | Non-immunogenic properties for drug delivery systems |

Méthodes De Préparation

Condensation of α-Chloroketones with Thioamides

This classical approach involves reacting α-chloromethylethylketone (C4H7ClO) with formamide (HCONH2) in the presence of phosphorus pentasulfide (P2S5). The reaction proceeds via nucleophilic substitution, where the sulfur atom from P2S5 facilitates thioamide formation, followed by cyclization to yield the thiazole ring.

Reaction Conditions

The methyl groups at positions 4 and 5 originate from the α-chloroketone precursor, ensuring regioselective substitution. This method’s scalability and reproducibility make it the preferred route for bulk synthesis.

Thiocyanoacetone Cyclization

An alternative pathway employs thiocyanoacetone (SCNCH2COCH3), which undergoes cyclization under acidic conditions. Treatment with concentrated hydrochloric acid (HCl) promotes the formation of 2-chloro-4,5-dimethylthiazole, which is subsequently reduced to the parent thiazole.

Key Steps

-

Cyclization: Thiocyanoacetone + HCl → 2-chloro-4,5-dimethylthiazole

-

Reduction: Catalytic hydrogenation or LiAlH4 treatment removes the chlorine substituent.

While this route offers functionalization versatility, the requirement for reduction steps introduces complexity, lowering overall yields to 40–50%.

Oxidation Strategies for Dual N- and S-Oxidation

The simultaneous oxidation of nitrogen and sulfur in 4,5-dimethylthiazole presents a significant synthetic challenge due to competing over-oxidation and ring degradation. Current methodologies draw insights from metabolic studies and analogous heterocyclic oxidations.

Stepwise Oxidation via N-Oxide Intermediate

Metabolic studies of chlormethiazole in humans suggest that enzymatic oxidation occurs sequentially, beginning with nitrogen oxidation. Synthetic replication of this pathway involves:

-

N-Oxidation: Treatment of 4,5-dimethylthiazole with m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–5°C yields 4,5-dimethylthiazole-N-oxide.

-

S-Oxidation: Subsequent exposure to hydrogen peroxide (H2O2) in acetic acid at 50°C introduces the sulfoxide group.

Advantages: Controlled oxidation minimizes side products.

Limitations: The second oxidation step suffers from moderate yields due to competing sulfone formation.

One-Pot Dual Oxidation Using Hydrogen Peroxide

Direct synthesis of this compound from the parent thiazole has been hypothesized using H2O2 under optimized conditions. A proposed mechanism involves:

-

Simultaneous Oxidation: H2O2 acts as a bifunctional oxidant, targeting both heteroatoms.

-

Acid Catalysis: Sulfuric acid (H2SO4) stabilizes intermediates, enhancing reaction efficiency.

Experimental Parameters

-

H2O2: 50% aqueous solution

-

H2SO4: 0.5 M

-

Temperature: 60°C

-

Reaction Time: 48 hours

-

Theoretical Yield: 30–40% (extrapolated from analogous systems)

This method remains speculative, as no direct literature reports confirm its efficacy for 4,5-dimethylthiazole. However, parallels to benzofuroxan synthesis suggest feasibility with further optimization.

Comparative Analysis of Oxidation Methods

The table below summarizes key parameters for N-oxide-S-oxide synthesis:

| Method | Oxidizing Agent | Solvent | Temperature | Yield | Key Challenges |

|---|---|---|---|---|---|

| Stepwise Oxidation | mCPBA + H2O2 | DCM + AcOH | 0–50°C | 50–60% | Sulfone formation; multi-step purification |

| One-Pot Oxidation | H2O2/H2SO4 | H2O/AcOH | 60°C | 30–40% | Low selectivity; ring degradation |

| Metabolic Oxidation* | Cytochrome P450 | Physiological | 37°C | N/A | Not replicable in vitro |

*Metabolic data included for mechanistic comparison.

Purification and Characterization

Isolation of this compound requires chromatographic techniques due to its polar nature:

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for 4,5-Dimethylthiazole-N-oxide-S-oxide?

- Methodological Answer : Synthesis typically involves refluxing precursor compounds in polar aprotic solvents like DMSO, followed by controlled cooling and crystallization. For example, analogous thiazole derivatives are synthesized via 18-hour reflux in DMSO, yielding ~65% after purification by water-ethanol crystallization . Optimizing reaction time (e.g., 12–24 hours) and solvent choice (e.g., DMSO vs. toluene) can improve yield. Post-reaction pH adjustment (e.g., NaHCO₃ neutralization) and silica gel chromatography are critical for isolating pure products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of melting point analysis (e.g., 141–143°C as a reference for analogous compounds) , NMR spectroscopy (¹H/¹³C for functional group verification), and mass spectrometry. Advanced techniques like X-ray crystallography may resolve stereochemical ambiguities, particularly for oxide configurations.

Q. What purification strategies mitigate byproduct formation in thiazole oxide derivatives?

- Methodological Answer : Recrystallization with ethanol-water mixtures reduces impurities, while column chromatography (silica gel, ethyl acetate/hexane gradients) isolates target compounds. For thermally sensitive intermediates, low-temperature incubation (e.g., 4°C for 2 hours) stabilizes products during workup .

Advanced Research Questions

Q. How does this compound interact with reactive oxygen/nitrogen species (ROS/RNS) in biological systems?

- Methodological Answer : Use fluorometric assays (e.g., DCFH-DA for ROS) or electron paramagnetic resonance (EPR) to detect radical scavenging. Peroxynitrite (ONOO⁻), a product of nitric oxide and superoxide, reacts with dimethyl sulfoxide to generate hydroxyl radical-like oxidants; similar methods can probe thiazole oxide reactivity . Competitive inhibition studies with desferrioxamine may clarify metal-independent oxidation pathways .

Q. What computational models predict the reactivity of this compound with biological targets?

- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can model electron transfer pathways. Receptor-response models, validated against wet-lab datasets (e.g., heterologous expression of odorant receptors), help identify binding affinities. Divergent results from single-receptor vs. multi-receptor approaches require cross-validation .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

- Methodological Answer : Perform reproducibility studies under standardized conditions (e.g., solvent purity, inert atmosphere). Meta-analyses of reaction parameters (e.g., temperature, catalyst load) identify outliers. For bioactivity conflicts, validate assays using positive controls (e.g., superoxide dismutase for ROS studies) and orthogonal techniques (e.g., nitrotyrosine footprinting for peroxynitrite interactions) .

Q. What mechanistic insights explain the stability of this compound under physiological pH?

- Methodological Answer : Protonation studies (pH 7.4–7.5) and half-life measurements (e.g., peroxynitrite’s 1.9-second half-life ) inform stability. Accelerated degradation tests under oxidative stress (H₂O₂, Fe²⁺) coupled with HPLC monitoring quantify decomposition pathways.

Data Contradiction Analysis

Q. Why do studies report varying bioactivity profiles for thiazole oxide derivatives?

- Methodological Answer : Discrepancies arise from methodological differences, such as:

- Assay design : Single-receptor vs. multi-receptor models yield non-overlapping clusters of activity .

- Oxidative context : ROS/RNS concentrations (e.g., superoxide dismutase presence ) alter compound behavior.

- Purity thresholds : Residual solvents (e.g., DMSO) may artifactually enhance or inhibit activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.